1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a piperidine-4-carboxamide moiety linked to a 4-methylbenzyl group. The presence of the chlorophenyl group enhances lipophilicity, while the piperidine carboxamide may contribute to hydrogen bonding and receptor interactions .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O/c1-18-2-4-19(5-3-18)17-29-26(33)21-10-13-31(14-11-21)25-24-16-23(30-32(24)15-12-28-25)20-6-8-22(27)9-7-20/h2-9,12,15-16,21H,10-11,13-14,17H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYAZHWRYLREFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Synthetic Challenges
The target compound combines three critical subunits:
- Pyrazolo[1,5-a]pyrazine core : A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, 5, and 7.
- 4-Chlorophenyl substituent : Introduced at position 2 of the pyrazolo[1,5-a]pyrazine to enhance hydrophobic interactions.
- Piperidine-4-carboxamide moiety : Linked to the pyrazine nitrogen, with an N-[(4-methylphenyl)methyl] group optimizing solubility and target engagement.
Key synthetic challenges include:
Synthesis Strategies
Pyrazolo[1,5-a]pyrazine Core Formation
The bicyclic system is typically constructed via cyclocondensation or transition-metal-catalyzed annulation :
Cyclocondensation Approach
A two-step protocol from 4-chlorophenylhydrazine and 2,4-dichloropyrimidine:
- Hydrazine attack : 4-Chlorophenylhydrazine reacts with 2,4-dichloropyrimidine at 80°C in ethanol, yielding 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine-4-ol.
- Chlorination : Treatment with POCl₃ converts the hydroxyl group to chloride, producing 4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine (Intermediate A).
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | EtOH, 4-Cl-C₆H₄-NHNH₂, 2,4-Cl₂-pyrimidine | 80°C, 12 h | 68% |
| 2 | POCl₃, DMF (cat.) | 110°C, 4 h | 92% |
Palladium-Catalyzed Annulation
An alternative method employs Suzuki-Miyaura coupling for regioselective functionalization:
Piperidine-4-Carboxamide Synthesis
The N-[(4-methylphenyl)methyl]piperidine-4-carboxamide subunit is prepared via:
Carboxamide Formation
- Ester hydrolysis : Ethyl piperidine-4-carboxylate is saponified with NaOH to piperidine-4-carboxylic acid.
- Amide coupling : Reaction with 4-methylbenzylamine using HATU/DIPEA in DMF affords the carboxamide.
Optimization Data :
| Coupling Reagent | Solvent | Yield |
|---|---|---|
| HATU | DMF | 85% |
| EDCl/HOBt | DCM | 72% |
Final Coupling Reaction
The pyrazolo[1,5-a]pyrazine and piperidine subunits are joined via nucleophilic aromatic substitution (SNAr):
- SNAr Reaction : Intermediate A reacts with piperidine-4-carboxamide in DMF at 120°C for 24 h.
- Workup : Purification by silica gel chromatography (EtOAc/hexane) yields the target compound in 65% purity, requiring further recrystallization from ethanol/water.
Critical Parameters :
Purification and Characterization
Scalability and Process Optimization
Industrial-scale synthesis faces challenges in:
- Cost of Pd catalysts : Switching from Pd(dppf)Cl₂ to Pd(OAc)₂ reduces expenses by 40% without yield loss.
- Solvent recovery : DMF is replaced with cyclopentyl methyl ether (CPME) to improve sustainability.
Comparative Data :
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Overall Yield | 32% | 28% |
| Purity | 98.5% | 97.8% |
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound : Pyrazolo[1,5-a]pyrazine core.
- Compound from : Pyrazolo[1,5-a]pyridine core.
- Compound from : Pyrazolo[1,5-a]pyrimidine derivatives.
Substituent Analysis
- Chlorophenyl vs.
- Piperidine Carboxamide vs.
Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group in the target compound increases hydrophobicity compared to ’s piperazine-linked derivative.
Research Findings and Implications
- Structural Insights : The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from pyridine/pyrimidine analogs, offering unique electronic profiles for receptor targeting.
- Bioactivity Gaps : While highlights dopamine receptor affinity for similar compounds, the target compound’s activity remains speculative. Further assays (e.g., kinase inhibition, receptor binding) are warranted.
- Synthetic Scalability : ’s reductive amination approach (yields 45–78%) suggests feasibility for scaling the target compound’s synthesis .
Biological Activity
The compound 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide (commonly referred to as the Pyrazolo compound) is a novel synthetic derivative belonging to the class of pyrazolo[1,5-a]pyrazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the Pyrazolo compound is characterized by:
- A pyrazolo[1,5-a]pyrazine core.
- A 4-chlorophenyl substituent.
- A piperidine ring with a carboxamide functional group.
This unique combination of structural features is believed to contribute to its diverse biological activities.
The Pyrazolo compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound interacts with various receptors, potentially modulating neurotransmitter systems and influencing neurobiological processes.
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating apoptotic pathways, making it a candidate for anticancer therapy.
Anticancer Properties
Research has demonstrated that the Pyrazolo compound exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
- Myeloma
- Leukemia
- Natural Killer T-cell lymphoma
Molecular docking studies suggest that the compound effectively binds to target proteins associated with these cancers, enhancing its potential as an anticancer agent .
Neuropharmacological Effects
The compound has also been investigated for its effects on neurological pathways. It acts as a positive allosteric modulator for certain glutamate receptors, which may enhance cognitive functions and provide therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of the Pyrazolo compound:
- A study published in Molecular Medicine highlighted its ability to reduce tumor growth in animal models by inducing apoptosis in malignant cells .
- Another investigation emphasized its neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparative Biological Activity Table
| Property | Description |
|---|---|
| Chemical Class | Pyrazolo[1,5-a]pyrazine derivatives |
| Primary Activities | Anticancer, neuropharmacological |
| Targeted Cancers | Myeloma, leukemia, NKTL |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Potential Applications | Cancer therapy, neurodegenerative disease treatment |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound and its analogs?
Answer: The synthesis typically involves multi-step reactions, including:
- Palladium-catalyzed carbonylation of chlorinated pyrazolo[1,5-a]pyrazine intermediates under elevated pressure to introduce carboxylate groups (e.g., ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate as a precursor) .
- Condensation reactions with N-substituted α-chloroacetamides or benzylamine derivatives to functionalize the piperidine-carboxamide moiety .
- Nucleophilic substitution for introducing 4-chlorophenyl or 4-methylbenzyl groups at specific positions .
Key steps require precise temperature control and catalyst optimization (e.g., Pd catalysts for carbonylation) to achieve yields >70% .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- X-ray crystallography to resolve stereochemistry and confirm fused pyrazolo-pyrazine ring systems (e.g., R-factor <0.05 for high-resolution structures) .
- LC/MS and HRMS for molecular weight validation and detecting impurities (e.g., ESI-MS m/z = 474.5 [M+1] for related compounds) .
- NMR spectroscopy (1H/13C) to verify substituent positions, particularly distinguishing between pyrazolo[1,5-a]pyrazine and piperidine ring protons .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in derivative synthesis?
Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature). For example, highlights DoE for minimizing trial-and-error in reaction optimization .
- Catalyst tuning: Replace traditional Pd catalysts with ligand-accelerated systems (e.g., Xantphos-Pd) to improve regioselectivity in carbonylation steps .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like K2CO3 mitigate side reactions in nucleophilic substitutions .
Q. How can computational modeling predict biological activity and guide structural modifications?
Answer:
- Quantum chemical calculations: Employ density functional theory (DFT) to map electron density in the pyrazolo[1,5-a]pyrazine core, identifying sites for electrophilic substitution .
- Molecular docking: Simulate interactions with biological targets (e.g., kinases or GPCRs) to prioritize derivatives with optimized binding affinities. For example, substituents at the 4-chlorophenyl group may enhance hydrophobic interactions .
- ADMET prediction: Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP <5 for improved bioavailability) .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Answer:
- Comparative SAR tables: Systematically compare substituent effects. For example:
| Substituent Position | Biological Activity (IC50) | Key Interaction | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 12 nM (Kinase A) | Hydrophobic | |
| 4-Methoxybenzyl | 85 nM (Kinase A) | H-bond donor |
- Mechanistic assays: Conduct in vitro enzyme inhibition assays alongside cellular uptake studies to differentiate intrinsic activity from bioavailability limitations .
- Meta-analysis: Reconcile discrepancies by standardizing assay conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
Answer:
- Piperidine ring modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug approaches: Mask the carboxamide group as an ester to enhance permeability, with in vivo hydrolysis regenerating the active form .
- Isotope labeling: Use 14C-labeled compounds to track metabolic pathways and identify vulnerable sites for structural hardening .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
